8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This pyrazolo[4,3-c]quinoline derivative features a fused heterocyclic core with ethoxy (C₂H₅O), 4-fluorophenyl, and 4-methoxyphenylmethyl substituents. The ethoxy group at position 8, fluorophenyl at position 3, and methoxyphenylmethyl at position 5 contribute to its unique electronic and steric profile.
Properties
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-21-12-13-24-22(14-21)26-23(25(28-29-26)18-6-8-19(27)9-7-18)16-30(24)15-17-4-10-20(31-2)11-5-17/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPJRDYTJXOULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the subsequent attachment of the ethoxy, fluorophenyl, and methoxybenzyl groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling . These reactions are carried out under specific conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy, fluorophenyl, or methoxybenzyl groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including its interactions with proteins and nucleic acids.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Heterocycle Variations
- Pyrazolo[4,3-c]quinoline vs. Pyrano[2,3-c]pyrazole: Compounds like 4-(6-amino-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol (5b) () share a fluorophenyl group but have a dihydropyrano core.
Substituent Position and Identity
- Ethoxy vs. Methoxy: The 8-ethoxy group in the target compound differs from 7,8-dimethoxy substituents in 3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline (). Ethoxy’s longer alkyl chain increases lipophilicity (logP ~4.6) compared to methoxy (logP ~4.0), affecting membrane permeability .
- Fluorophenyl vs. Chlorophenyl: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () has a chloro group, which is more electron-withdrawing than fluorine. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining electron-deficient aromatic interactions .
Physicochemical Properties
Pharmacological Implications
- Receptor Binding: The neurotensin receptor agonist 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline () shows that fluorophenyl and benzyl groups are critical for activity. The target’s 4-methoxyphenylmethyl group may enhance selectivity due to methoxy’s electron-donating effects .
- Therapeutic Index: Amino-substituted pyrazoloquinolines () exhibit improved therapeutic indices, but the target compound’s ethoxy group could reduce metabolic degradation compared to amino groups .
Biological Activity
8-Ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a CAS number of 866589-86-8. The unique structural features contribute to its biological properties.
The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. Notably, its potential as an inhibitor of certain pathways involved in cancer proliferation has been highlighted in several studies. The presence of the ethoxy and methoxy groups is believed to enhance its lipophilicity and modulate its interaction with biological membranes.
Anticancer Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Pyrazoloquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 2.5 | Inhibition of apoptosis |
| Compound B | HeLa (Cervical) | 1.8 | Inhibition of cell cycle progression |
| 8-Ethoxy... | A549 (Lung) | 3.0 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated in vitro. Studies have shown that it possesses activity against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Candida albicans | 0.40 | 0.80 |
Study on Anticancer Effects
A study published in the journal Bioorganic & Medicinal Chemistry investigated the anticancer effects of various pyrazoloquinoline derivatives, including our compound of interest. The study found that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Study on Antimicrobial Properties
In another study focusing on antimicrobial evaluation, researchers tested the efficacy of several pyrazoloquinoline derivatives against common bacterial strains. The results indicated that certain derivatives showed potent antibacterial activity with low MIC values, suggesting their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have provided insights into how modifications to the pyrazoloquinoline structure affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine has been shown to enhance anticancer activity by increasing the compound's reactivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
